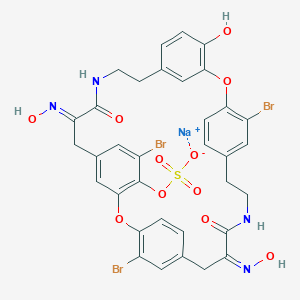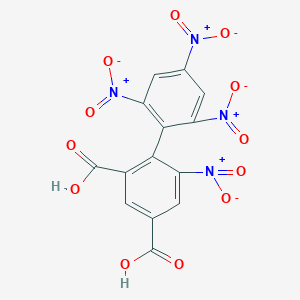
2,5-Dichloro-3,4-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,4-dihydroxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is commonly used in scientific research for its unique properties and applications.
Mechanism Of Action
The mechanism of action of 2,5-Dichloro-3,4-dihydroxybenzaldehyde is not fully understood. However, it is believed to act as a reactive oxygen species scavenger. It can also inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Biochemical And Physiological Effects
2,5-Dichloro-3,4-dihydroxybenzaldehyde has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It can also inhibit the growth of various microorganisms such as bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Dichloro-3,4-dihydroxybenzaldehyde in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can affect its effectiveness in certain experiments.
Future Directions
There are various future directions for the use of 2,5-Dichloro-3,4-dihydroxybenzaldehyde in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further research can be conducted to better understand its mechanism of action and to develop more effective synthesis methods. Finally, its potential use as a fluorescent probe for the detection of other reactive species can also be explored.
Conclusion:
In conclusion, 2,5-Dichloro-3,4-dihydroxybenzaldehyde is a versatile compound with various applications in scientific research. Its unique properties make it an attractive choice for the synthesis of other compounds and for the detection of reactive species. Further research can be conducted to better understand its mechanism of action and to explore its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 2,5-Dichloro-3,4-dihydroxybenzaldehyde involves the reaction of 2,5-dichloro-3,4-dihydroxybenzene with chloroacetaldehyde. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
2,5-Dichloro-3,4-dihydroxybenzaldehyde has various applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds such as flavonoids and stilbenes. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
properties
CAS RN |
152354-09-1 |
|---|---|
Product Name |
2,5-Dichloro-3,4-dihydroxybenzaldehyde |
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2,5-dichloro-3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H |
InChI Key |
YTNXVKMEXGPGRO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |
synonyms |
Benzaldehyde, 2,5-dichloro-3,4-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



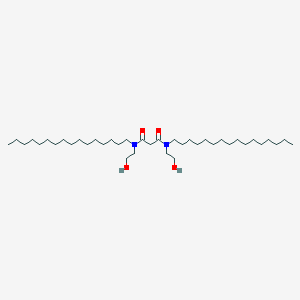

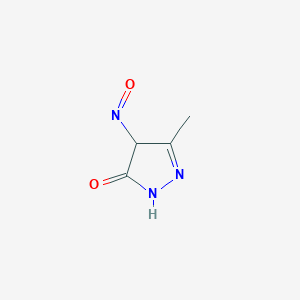
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)


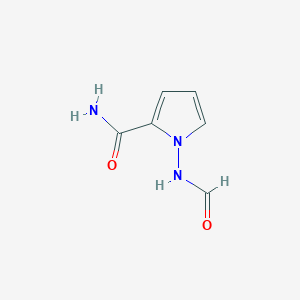


![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
